

Application Notes and Protocols for INCB126503

Cell-Based Assays

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Compound of Interest

Compound Name: INCB126503

Cat. No.: B15540836

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Introduction

INCB126503 is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[4][5][6] **INCB126503** demonstrates significant anti-tumor efficacy in preclinical models harboring FGFR3 genetic alterations.[6] These application notes provide detailed protocols for cell-based assays to characterize the activity of **INCB126503**, guiding researchers in its preclinical evaluation.

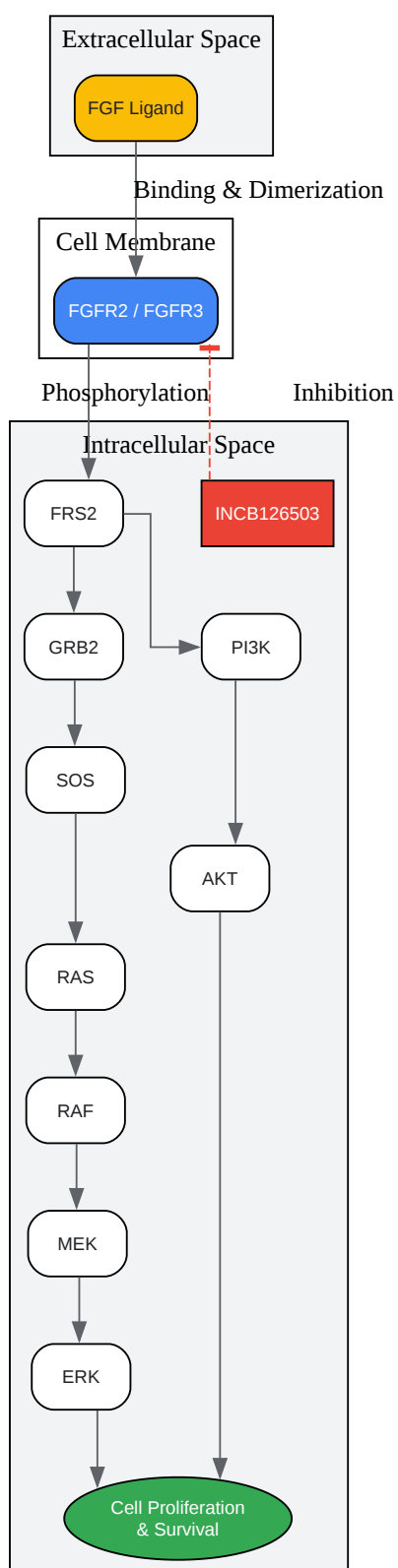
Data Presentation

Table 1: In Vitro Inhibitory Activity of **INCB126503**

Target	IC50 (nM)	Cell Line Example (Alteration)	Reference
FGFR1	70	-	[1]
FGFR2	2.1	KATOIII (Amplification)	[1][3]
FGFR3	1.2	RT112/84 (Fusion)	[1][3]
FGFR3-V555L	0.92	Ba/F3 (Engineered)	[1]
FGFR3-V555M	0.85	Ba/F3 (Engineered)	[1]
FGFR4	64	-	[1]

Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. **INCB126503** is an ATP-competitive inhibitor that binds to the kinase domain of FGFR2 and FGFR3, blocking their phosphorylation and subsequent downstream signaling.

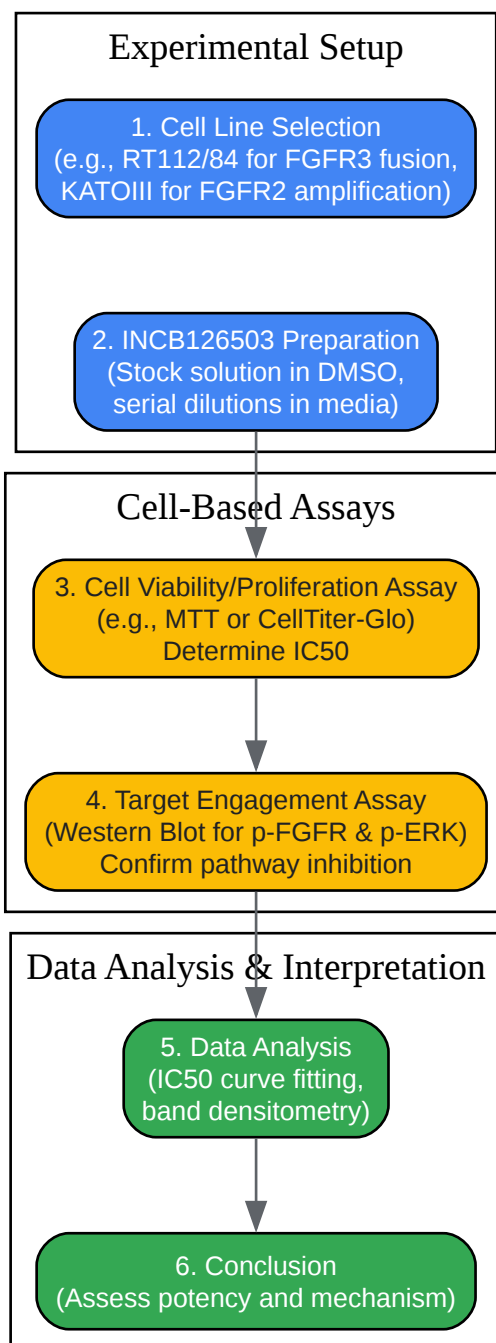


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Caption: FGFR2/3 Signaling Pathway and Inhibition by **INCB126503**.

Experimental Workflow

A systematic approach is recommended to evaluate the cellular effects of **INCB126503**. The workflow begins with the selection of appropriate cell lines, followed by assays to determine the inhibitor's effect on cell viability and its ability to modulate FGFR signaling.



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Caption: Experimental Workflow for **INCB126503** Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of **INCB126503** that inhibits cell proliferation by 50% (IC50).

a. Recommended Cell Lines:

- FGFR3-Fusion Positive: RT112/84 (Urothelial Carcinoma)
- FGFR2-Amplified: KATOIII, Snu16 (Gastric Carcinoma)[3][7]
- Negative Control: A cell line lacking known FGFR alterations.

b. Materials:

- Selected cancer cell lines
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **INCB126503** (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

c. Protocol:

- Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 μ L of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

- Prepare serial dilutions of **INCB126503** in complete growth medium. A suggested starting range is 0.1 nM to 10 μ M.
- Remove the medium from the wells and add 100 μ L of the **INCB126503** dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plates for 72 hours at 37°C, 5% CO₂.
- Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for FGFR Pathway Inhibition

This protocol assesses the ability of **INCB126503** to inhibit the phosphorylation of FGFR and its downstream effector, ERK.

a. Recommended Cell Lines:

- RT112/84 or KATOIII cells, which have high basal levels of p-FGFR.

b. Materials:

- Selected cancer cell lines
- 6-well cell culture plates
- **INCB126503**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

c. Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **INCB126503** (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control for 2-4 hours.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

- To probe for total proteins, the membrane can be stripped and re-probed with the corresponding total protein antibody.
- Analyze the band intensities to determine the effect of **INCB126503** on protein phosphorylation.

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